N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea
CAS No.: 338403-79-5
Cat. No.: VC4331119
Molecular Formula: C19H19FN2O3S
Molecular Weight: 374.43
* For research use only. Not for human or veterinary use.
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea - 338403-79-5](/images/structure/VC4331119.png)
Specification
CAS No. | 338403-79-5 |
---|---|
Molecular Formula | C19H19FN2O3S |
Molecular Weight | 374.43 |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide |
Standard InChI | InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+ |
Standard InChI Key | DTHLWGJTVXSJGR-WEVVVXLNSA-N |
SMILES | CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea (PubChem CID: 1473236) is a synthetic thiourea derivative with the molecular formula C₁₉H₁₉FN₂O₃S and a molecular weight of 374.4 g/mol . The compound features a thiourea backbone (–N–C(=S)–N–) bridging two aromatic moieties: a 3-(3,4-dimethoxyphenyl)acryloyl group and a 4-fluoro-2-methylphenyl group. The acryloyl segment introduces α,β-unsaturated carbonyl functionality, while the methoxy and fluoro substituents enhance electronic diversity (Figure 1) .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 338403-79-5 |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide |
Molecular Formula | C₁₉H₁₉FN₂O₃S |
Molecular Weight | 374.4 g/mol |
Synonymous Identifiers | 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-3-(4-fluoro-2-methylphenyl)thiourea; HMS575A16 |
The compound’s 3D conformation reveals a planar thiourea core with dihedral angles influenced by steric interactions between the methoxy and methyl groups . Computational models suggest moderate polarity due to the thiocarbonyl and methoxy groups, predicting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Step | Reactants | Conditions | Yield (Est.) |
---|---|---|---|
1 | 3,4-Dimethoxyphenylacetic acid + Acryloyl chloride | DCM, 0°C, 2h | 75–80% |
2 | Intermediate + 4-Fluoro-2-methylphenyl isothiocyanate | THF, reflux, 12h | 60–65% |
Structural confirmation relies on spectroscopic techniques:
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¹H NMR: Distinct signals for methoxy protons (δ 3.85–3.90 ppm), aromatic fluorine (δ 7.25–7.50 ppm), and thiourea NH (δ 9.80–10.20 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 375.1 [M+H]⁺ .
Physicochemical Properties
The compound’s physical properties are inferred from structurally similar thioureas :
Table 3: Estimated Physicochemical Parameters
Parameter | Value |
---|---|
Melting Point | 180–185°C (decomposes) |
Density | 1.32 ± 0.1 g/cm³ |
LogP (Partition Coeff.) | 3.2 ± 0.3 |
Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |
Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring via cleavage of the thiourea linkage . The fluorinated aromatic ring enhances lipid solubility, suggesting potential blood-brain barrier permeability .
Applications and Future Directions
This thiourea derivative holds potential in multiple domains:
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Pharmaceuticals: As a lead compound for anticancer or anti-inflammatory drug development.
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Agriculture: As a scaffold for designing novel pesticides targeting acetylcholinesterase in insects .
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Materials Science: Functionalization of polymers for selective ion sensing due to its thiocarbonyl group .
Further research should prioritize in vivo efficacy studies, structure-activity relationship (SAR) optimization, and investigations into metabolic stability .
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